2-(Prop-1-en-2-yl)pent-4-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of allyl bromide with pent-4-enoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Prop-1-en-2-yl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid: A simpler analog without the allyl group.
3-Pentenoic acid: Another isomer with the double bond in a different position.
4-Pentenoic acid: Similar structure but lacks the allyl group.
Uniqueness
2-(Prop-1-en-2-yl)pent-4-enoic acid is unique due to the presence of both an allyl group and a pentenoic acid moiety
Properties
CAS No. |
88226-93-1 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-prop-1-en-2-ylpent-4-enoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-5-7(6(2)3)8(9)10/h4,7H,1-2,5H2,3H3,(H,9,10) |
InChI Key |
VEUPTSONTQEDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC=C)C(=O)O |
Origin of Product |
United States |
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